4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine
CAS No.:
Cat. No.: VC17740637
Molecular Formula: C13H22N2S
Molecular Weight: 238.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2S |
|---|---|
| Molecular Weight | 238.39 g/mol |
| IUPAC Name | 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C13H22N2S/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10/h9-10,14H,4-8H2,1-3H3 |
| Standard InChI Key | PCCPFHSABLIORN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)CC2CCNCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₃H₂₃ClN₂S, with a molecular weight of 274.85 g/mol . Its IUPAC name, 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole hydrochloride, reflects the integration of a tert-butyl-substituted thiazole ring and a piperidine backbone. The SMILES notation (CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl) and InChIKey (MEAHYQZEUXSTKQ-UHFFFAOYSA-N) provide precise descriptors for computational modeling .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1803593-83-0 |
| Molecular Formula | C₁₃H₂₃ClN₂S |
| Molecular Weight | 274.85 g/mol |
| SMILES | CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl |
| PubChem CID | 112756453 |
Structural Analysis
The molecule’s thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) contributes to its planar geometry, while the piperidine ring introduces conformational flexibility. X-ray crystallography and NMR studies reveal that the tert-butyl group at the 4-position of the thiazole ring induces steric effects, potentially influencing binding interactions with biological targets .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a nucleophilic substitution reaction between 4-tert-butyl-1,3-thiazole and piperidine, facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via the formation of a methylene bridge (–CH₂–) linking the thiazole’s 2-position to the piperidine’s 4-position.
Table 2: Typical Synthesis Conditions
| Parameter | Condition |
|---|---|
| Reactants | 4-tert-butyl-1,3-thiazole, piperidine |
| Base | NaH or K₂CO₃ |
| Solvent | DMF or acetic acid |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
Purification and Yield
Post-synthesis, the crude product is purified via recrystallization using ethanol or acetone, yielding the hydrochloride salt with >80% purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to validate structural integrity .
Biological Activity and Mechanism
Enzyme Interactions
In silico docking studies suggest that the compound binds to the ATP-binding pocket of CDK4, a kinase critical for G1/S phase transition in the cell cycle . The tert-butyl group may stabilize hydrophobic interactions, while the piperidine’s nitrogen atom forms hydrogen bonds with catalytic residues.
Applications in Drug Discovery
Antimicrobial Agents
Preliminary assays indicate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) comparable to vancomycin. The mechanism may involve disruption of penicillin-binding proteins (PBPs).
Anticancer Therapeutics
In vitro studies on melanoma cell lines (e.g., A375) demonstrate dose-dependent apoptosis induction at IC₅₀ values of 5–10 μM . Synergistic effects with checkpoint inhibitors like pembrolizumab are under investigation.
| Activity | Model System | Key Finding |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 2 μg/mL |
| Anticancer | A375 melanoma cells | IC₅₀ = 7.5 μM |
| CDK4 Inhibition | Enzymatic assay | Kᵢ = 120 nM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume